molecular formula C15H25N3O3S B2883334 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide CAS No. 946316-63-8

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)methanesulfonamide

Cat. No.: B2883334
CAS No.: 946316-63-8
M. Wt: 327.44
InChI Key: KPCOOYVGELXAGV-UHFFFAOYSA-N
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Description

Compounds with similar structures often have a central phenyl ring with various functional groups attached, such as dimethylamino and morpholinoethyl groups . These functional groups can significantly influence the properties and reactivity of the compound .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them . For similar compounds, the presence of a phenyl ring and various functional groups can influence the overall structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present . For instance, the presence of an amino group can make the compound a potential nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some similar compounds may pose risks due to their reactivity or toxicity .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could involve exploring its reactivity, studying its potential uses, or developing new synthesis methods .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-17(2)14-6-4-13(5-7-14)15(12-16-22(3,19)20)18-8-10-21-11-9-18/h4-7,15-16H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOOYVGELXAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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